molecular formula C6H2Br3ClO2S B177820 2,4,6-Tribromobenzenesulfonyl chloride CAS No. 115876-73-8

2,4,6-Tribromobenzenesulfonyl chloride

Cat. No.: B177820
CAS No.: 115876-73-8
M. Wt: 413.31 g/mol
InChI Key: ZQPKHRUYQGPMJS-UHFFFAOYSA-N
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Description

2,4,6-Tribromobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Br3ClO2S and a molecular weight of 413.31 g/mol . It is a halogenated sulfonyl chloride derivative, characterized by the presence of three bromine atoms and a sulfonyl chloride group attached to a benzene ring. This compound is primarily used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromobenzenesulfonyl chloride typically involves the bromination of benzenesulfonyl chloride. The reaction is carried out by treating benzenesulfonyl chloride with bromine in the presence of a suitable catalyst, such as iron or aluminum chloride, under controlled conditions. The reaction proceeds as follows:

C6H5SO2Cl+3Br2C6H2Br3SO2Cl+3HBr\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + 3\text{Br}_2 \rightarrow \text{C}_6\text{H}_2\text{Br}_3\text{SO}_2\text{Cl} + 3\text{HBr} C6​H5​SO2​Cl+3Br2​→C6​H2​Br3​SO2​Cl+3HBr

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat dissipation. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The compound can be reduced to 2,4,6-tribromobenzenesulfonic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form sulfonyl fluoride derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrogen chloride formed.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or diethyl ether are used for reduction reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

2,4,6-Tribromobenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Organic Synthesis: Used as a reagent for introducing sulfonyl chloride groups into organic molecules, facilitating the synthesis of various sulfonamide and sulfonate derivatives.

    Proteomics Research: Employed in the modification of proteins and peptides, aiding in the study of protein structure and function.

    Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active compounds, particularly those containing sulfonamide moieties.

    Material Science: Used in the preparation of functionalized polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,6-Tribromobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. Upon reaction with nucleophiles, the compound forms covalent bonds with the nucleophile, resulting in the substitution of the chloride group. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromobenzenesulfonic Acid: Similar in structure but lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.

    2,4,6-Trichlorobenzenesulfonyl Chloride: Contains chlorine atoms instead of bromine, resulting in different reactivity and physical properties.

    2,4,6-Trimethylbenzenesulfonyl Chloride: Contains methyl groups instead of bromine, leading to different steric and electronic effects.

Uniqueness

2,4,6-Tribromobenzenesulfonyl chloride is unique due to the presence of three bromine atoms, which significantly influence its reactivity and physical properties. The bromine atoms increase the electrophilicity of the sulfonyl chloride group, enhancing its reactivity towards nucleophiles. Additionally, the compound’s high molecular weight and density make it suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

2,4,6-tribromobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br3ClO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPKHRUYQGPMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)S(=O)(=O)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br3ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553116
Record name 2,4,6-Tribromobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115876-73-8
Record name 2,4,6-Tribromobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115876-73-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,4,6-Tribromobenzenesulfonyl chloride preferred over other sulfonyl chlorides in this specific reaction?

A1: The research highlights the use of sterically hindered sulfonyl chlorides, specifically 2,4,6-Trichlorobenzenesulfonyl chloride and this compound, for the regioselective conversion of primary alcohols into iodides in unprotected methyl furanosides and pyranosides. [, ] The steric hindrance around the sulfur atom in these compounds plays a crucial role. This bulky structure hinders the reaction at other hydroxyl groups within the sugar molecule, leading to selective sulfonylation only at the less hindered primary alcohol. This selectivity is crucial for achieving the desired regioselective iodination.

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